4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate
Description
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate is a coumarin-derived ester compound characterized by a coumarin core (a benzopyrone structure) substituted with a methyl group at position 4, a phenyl group at position 3, and a 2-methylpropanoate ester at position 5. This structural configuration imparts unique physicochemical and biological properties.
The compound’s ester group (2-methylpropanoate) enhances lipophilicity, influencing its solubility and bioavailability.
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-16-13(3)18(14-7-5-4-6-8-14)20(22)24-17(16)11-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLHPONTJAJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include refluxing the mixture and subsequent purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate involves its interaction with biological targets. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain bacteria . It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
(a) 4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate
(b) [4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Key Differences: The indole and tert-butoxycarbonyl (Boc) groups in this compound increase steric bulk and aromaticity. Indole moieties are known for serotonin-mimetic or kinase-inhibitory activity, suggesting divergent biological roles compared to the phenyl-substituted target compound .
Functional Group Comparison: Esters
(a) Ethyl 2-Methylpropanoate
- Structure : A simple ester lacking the coumarin backbone.
- Properties: Volatile with a fruity odor, widely used in flavoring agents. Its low molecular weight results in higher vapor pressure compared to the target compound, making it less suitable for non-volatile applications like drug formulation .
- Odor Threshold : 0.1 µg/L in water, significantly lower than coumarin derivatives, highlighting its potency as an aroma compound .
(b) Methyl Benzoate
- Structure : An aromatic ester with a benzene ring directly attached to the ester group.
- Applications : Used as a solvent and fragrance component. The absence of a coumarin backbone limits its fluorescence and UV absorption properties, reducing utility in optical materials .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.8 | 0.05 (DMSO) | 180–185 |
| Ethyl 2-methylpropanoate | 1.2 | 10 (Water) | -20 |
| Sulfonamide coumarin analog | 2.5 | 1.2 (Water) | 210–215 |
Research Findings
- Sensory Properties: Ethyl 2-methylpropanoate’s low odor threshold (0.1 µg/L) makes it critical in food aromas, whereas the target compound’s coumarin backbone may contribute to bitter flavors or UV-protective coatings .
- Crystallography : Structural studies of similar coumarin derivatives rely on programs like SHELXL for refinement, emphasizing the importance of accurate crystallographic data in understanding steric effects .
- Biological Activity : Sulfonamide and indole-substituted coumarins show promise in targeting enzymes like carbonic anhydrase, whereas the target compound’s ester group may favor hydrolysis-resistant prodrug designs .
Biological Activity
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate is a coumarin derivative that has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This article aims to detail the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure
The chemical formula for this compound is . The structure includes a coumarin core with a phenyl group and a methylpropanoate moiety, which may influence its biological properties.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.5 | 12.3 |
| Standard (Ascorbic Acid) | 5.0 | 6.0 |
Anticancer Activity
The anticancer potential of coumarin derivatives has been explored in various studies. Specifically, this compound has shown promise against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study evaluating the cytotoxic effects of various coumarins on MCF-7 cells, it was found that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 12.0 |
Cholinesterase Inhibition
The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer’s disease. In a comparative study, it was found that the compound exhibited moderate inhibitory activity against both enzymes.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 20.5 |
| Butyrylcholinesterase (BuChE) | 25.0 |
The biological activities of coumarins are often attributed to their ability to interact with various biological targets. For instance, the antioxidant activity may be linked to the ability of these compounds to donate hydrogen atoms or electrons to free radicals. Additionally, the anticancer effects could be mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
